Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate

Regioisomer comparison Electronic effects Phenoxypropanoate SAR

Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate (CAS 1339791-89-7) is a fluorinated phenoxypropanoate ester with the molecular formula C12H15FO3 and a molecular weight of 226.25 g/mol. The compound features a 2-fluoro-5-methyl-substituted phenoxy ring linked via an ether bridge to an ethyl propanoate moiety.

Molecular Formula C12H15FO3
Molecular Weight 226.24 g/mol
Cat. No. B7895864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-fluoro-5-methyl-phenoxy)propanoate
Molecular FormulaC12H15FO3
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CCOC1=C(C=CC(=C1)C)F
InChIInChI=1S/C12H15FO3/c1-3-15-12(14)6-7-16-11-8-9(2)4-5-10(11)13/h4-5,8H,3,6-7H2,1-2H3
InChIKeyPABSSSYDMMDVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate – Core Identity, Physicochemical Profile, and Procurement Landscape


Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate (CAS 1339791-89-7) is a fluorinated phenoxypropanoate ester with the molecular formula C12H15FO3 and a molecular weight of 226.25 g/mol . The compound features a 2-fluoro-5-methyl-substituted phenoxy ring linked via an ether bridge to an ethyl propanoate moiety. It is commercially supplied at ≥97% purity by major vendors including Fluorochem and Sigma-Aldrich (Rieke Metals) , with pricing indicative of a specialty research chemical (approximately ¥8,668/g at the 1 g scale) . Predicted physicochemical properties include a density of 1.112 ± 0.06 g/cm³ . The compound belongs to the broader aryloxyphenoxypropionate (APP or 'FOP') chemical class, which is historically associated with acetyl-CoA carboxylase (ACCase) inhibition and herbicidal graminicide activity [1].

Why Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate Cannot Be Assumed Interchangeable with Regioisomeric or Halo-Swapped Analogs


Although numerous phenoxypropanoate esters share the C12H15FO3 molecular formula, the precise placement of the fluorine and methyl substituents on the phenyl ring critically governs electronic distribution, lipophilicity, and metabolic stability [1]. The 2-fluoro-5-methyl substitution pattern positions the strong electron-withdrawing fluorine ortho to the ether oxygen, while the electron-donating methyl group resides para to the ether linkage — a unique resonance and inductive arrangement not replicated by the 4-fluoro-2-methyl regioisomer (CAS 1443354-63-9) . Furthermore, substituting fluorine with chlorine (as in the 2-chloro-5-methyl analog) predictably increases logP by approximately 0.5–1.0 units and alters hydrogen-bond acceptor capacity, per established medicinal chemistry halogen comparison analyses [2]. Such differences directly impact binding affinity, pharmacokinetic behavior, and synthetic reactivity in downstream transformations, making generic substitution scientifically indefensible without direct comparative data.

Quantitative Differentiation Evidence: Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate vs. Closest Analogs


Regioisomeric Substitution Pattern: 2-Fluoro-5-Methyl vs. 4-Fluoro-2-Methyl Phenyl Ring Electronic Topology

Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate carries the fluorine substituent at the ortho position relative to the ether oxygen, while the regioisomer ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate (CAS 1443354-63-9) places fluorine at the para position . Although the two compounds are isomeric (identical MF: C12H15FO3 and MW: 226.25 g/mol), the ortho-fluorine exerts a stronger inductive electron-withdrawing effect on the ether oxygen (through-bond distance: 2 bonds vs. 4 bonds), modulating the electron density available for nucleophilic reactions at the ester carbonyl and influencing hydrogen-bond acceptor strength of the phenoxy oxygen. The target compound's 5-methyl group is para to the ether linkage (electron-donating via hyperconjugation), whereas the comparator's 2-methyl group is ortho to the ether, introducing additional steric hindrance around the ether oxygen .

Regioisomer comparison Electronic effects Phenoxypropanoate SAR

Fluorine vs. Chlorine Halogen Substitution: Predicted Lipophilicity and Metabolic Stability Differential

A comprehensive molecular matched-pair analysis of fluorine vs. chlorine substitution on aromatic rings demonstrates that replacing chlorine with fluorine consistently reduces the octanol-water partition coefficient (logP) by approximately 0.5–1.0 log units while improving metabolic oxidative stability [1]. Applied to the phenoxypropanoate scaffold, ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate is expected to exhibit lower logP and reduced CYP450-mediated oxidation compared to its 2-chloro-5-methyl analog. Experimental logP data for the closely related 2-(2-fluoro-5-methylphenoxy)acetic acid has been reported as 1.95 [2], while the logD at pH 7.4 is -1.46, indicating moderate lipophilicity with significant ionization at physiological pH for the free acid form. The ester prodrug form (target compound) would have a higher logP due to masking of the carboxylic acid, enhancing membrane permeability for agrochemical or prodrug applications.

Halogen bioisosterism Lipophilicity Metabolic stability

Ester vs. Carboxylic Acid Form: Synthetic Versatility and Downstream Cyclization Yield

The ethyl ester form serves as a protected carboxylic acid equivalent that enables controlled hydrolysis and subsequent intramolecular Friedel-Crafts cyclization. Synthesis records demonstrate that the corresponding acid, 3-(2-fluoro-5-methylphenoxy)propanoic acid, is obtained from 2-fluoro-5-methylphenol and 3-chloropropanoic acid in 60% isolated yield . This acid has been directly employed in polyphosphoric acid (PPA)-mediated cyclodehydration at 100 °C to generate 8-fluoro-5-methylchroman-4-one , a fluorinated chromanone scaffold of interest in medicinal chemistry. The ethyl ester provides a non-ionizable, organic-solvent-soluble form advantageous for chromatographic purification and anhydrous reactions, whereas the free acid is required for the cyclization step.

Synthetic intermediate PPA cyclization Chromanone synthesis

Propanoate vs. Acetate Linker Length: Conformational Flexibility and Cyclization Capability

The three-carbon propanoate linker (O-CH2-CH2-CO2Et) provides sufficient conformational flexibility to bring the ester carbonyl into proximity with the ortho position of the phenyl ring for intramolecular Friedel-Crafts acylation, enabling direct synthesis of the chromanone scaffold . In contrast, the two-carbon acetate analog ethyl 2-(2-fluoro-5-methylphenoxy)acetate (CAS 1339681-64-9, MF: C11H13FO3, MW: 212.22 g/mol) cannot undergo analogous six-membered ring cyclization, as the shorter linker would require formation of a strained five-membered benzofuranone. This structural feature fundamentally differentiates the synthetic applications of the two compounds.

Linker length Cyclization Conformational analysis

High-Confidence Application Scenarios for Ethyl 3-(2-fluoro-5-methyl-phenoxy)propanoate Derived from Quantitative Differentiation Evidence


Synthesis of Fluorinated Chroman-4-one Heterocycles via Intramolecular Cyclization

The target compound (as its hydrolyzed acid form) enables direct polyphosphoric acid-catalyzed cyclodehydration to 8-fluoro-5-methylchroman-4-one . This transformation is uniquely accessible due to the three-carbon propanoate linker and the ortho-fluorine substitution pattern, which activates the phenyl ring for electrophilic attack while the 5-methyl group directs regioselectivity. The regioisomeric 4-fluoro-2-methyl analog or the two-carbon acetate analog cannot replicate this cyclization outcome with the same regiochemical fidelity. Researchers synthesizing fluorinated chromanone libraries for kinase inhibitor or nuclear receptor modulator programs should preferentially procure this specific regioisomer.

Agrochemical Lead Optimization Requiring Fluorine-Specific Physicochemical Tuning

For structure-activity relationship (SAR) programs targeting ACCase inhibition or other herbicidal mechanisms in the aryloxyphenoxypropionate (FOP) class [1], the 2-fluoro-5-methyl substitution provides a predicted logP reduction of approximately 0.5–1.0 units relative to the 2-chloro analog [2], coupled with enhanced metabolic oxidative stability due to fluorine's stronger C-F bond and electron-withdrawing deactivation of the aromatic ring. This combination of reduced environmental persistence risk and maintained target engagement potential makes the compound a rational choice over chlorinated analogs when optimizing for balanced efficacy and environmental fate.

Ester Prodrug or Protected Intermediate for Multi-Step Synthetic Sequences

The ethyl ester moiety serves as a stable, non-ionizable protecting group compatible with a broad range of reaction conditions (anhydrous bases, nucleophiles, transition metal catalysis). The compound is supplied at 97% purity (Sigma-Aldrich/Rieke Metals) , enabling direct use in synthesis without additional purification. Upon hydrolysis, the liberated acid can be coupled to amines, alcohols, or used in cyclization chemistry . This dual-purpose character (stable ester for storage and handling; convertible to reactive acid on demand) provides procurement efficiency not offered by the free acid form, which may require refrigeration and is prone to dimerization.

Electronic Effect Studies on Phenoxy Oxygen Basicity and Metal Coordination

The ortho-fluorine substituent exerts a through-bond inductive electron-withdrawing effect on the phenoxy ether oxygen (2-bond distance), distinguishing the target compound from the 4-fluoro regioisomer (4-bond distance) . This differential electronic environment modulates the oxygen's capacity to serve as a hydrogen-bond acceptor or metal-coordination site. Research groups investigating structure-property relationships in metal-organic frameworks, supramolecular assembly, or catalytic systems where ligand basicity is a critical parameter should select the 2-fluoro regioisomer for maximum electronic perturbation of the ether oxygen.

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